UB 165 fumarate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

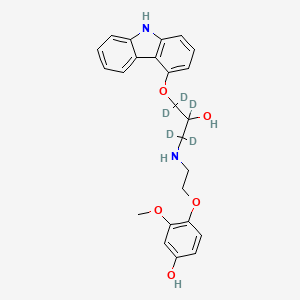

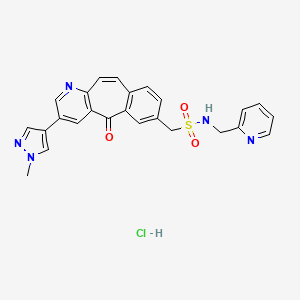

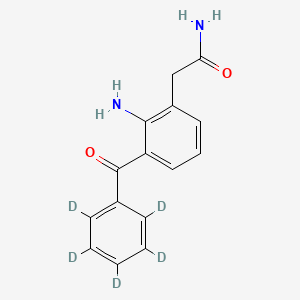

UB 165 fumarate is a subtype-selective nicotinic agonist . It interacts with specific nicotinic acetylcholine receptors (nAChRs) in the nervous system. The compound’s chemical name is 2-(6-Chloro-3-pyridinyl)-9-azabicyclo[4.2.1]non-2-ene fumarate . It has been studied for its effects on neurotransmitter release and receptor modulation .

Synthesis Analysis

The synthesis of UB 165 involves a series of chemical reactions. While I don’t have specific synthetic details, it was synthesized as a novel nicotinic ligand. Researchers have explored its structure-activity relationships to optimize its pharmacological properties .

Molecular Structure Analysis

- The compound consists of a bicyclic core with a pyridine ring and a chlorinated substituent. The fumarate moiety is also part of its structure .

Chemical Reactions Analysis

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Nicotinic Acetylcholine Receptor Agonist : UB 165 fumarate is a potent ligand for neuronal nicotinic acetylcholine receptors (nAChRs) and shows functional selectivity between nAChR subtypes. This selectivity and high affinity make it a valuable tool for studying the pharmacology of nAChRs (Sharples et al., 2002).

Synthesis and Pharmacological Characterization : A study focused on the synthesis and characterization of novel analogues of UB-165, aiming to understand its interaction with different nAChR subtypes. This research is crucial for developing subtype-specific pharmacophores (Wright et al., 1997).

Use in Biofilm Studies : Fumarate, a component of UB 165 fumarate, has been used in studies of biofilms, particularly in understanding the metabolism and growth of microbial communities. These studies provide insights into the environmental and biomedical implications of biofilms (Atci et al., 2017).

Biomedical Imaging Applications : Hyperpolarized fumarate, as a part of UB 165 fumarate, has been investigated for its potential in real-time metabolic imaging using carbon-13 magnetic resonance imaging. This application is significant for preclinical studies and could serve as a biomarker in various medical conditions (Eills et al., 2019).

Potential in Microbial Production : Research on the spatial modulation and cofactor engineering of key enzymes for fumarate production in Candida glabrata suggests potential applications in industrial biotechnology, highlighting the versatility of fumarate in different contexts (Chen et al., 2019).

Emerging Therapeutic Applications : Fumarates, including compounds like UB 165 fumarate, have shown potential in various therapeutic applications due to their antioxidative, immunomodulatory, and neuroprotective properties. This research is expanding into areas such as neurological and cardiovascular diseases (Hoogendoorn et al., 2021).

Mécanisme D'action

Propriétés

IUPAC Name |

but-2-enedioic acid;2-(6-chloropyridin-3-yl)-9-azabicyclo[4.2.1]non-2-ene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2.C4H4O4/c14-13-7-4-9(8-15-13)11-3-1-2-10-5-6-12(11)16-10;5-3(6)1-2-4(7)8/h3-4,7-8,10,12,16H,1-2,5-6H2;1-2H,(H,5,6)(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZFRKSLRKAKJIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCC(N2)C(=C1)C3=CN=C(C=C3)Cl.C(=CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

UB 165 fumarate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

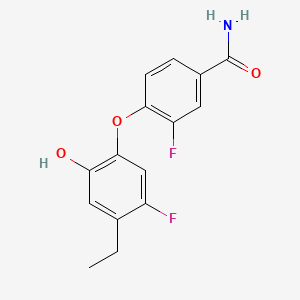

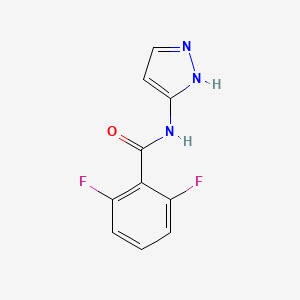

![2,6-difluoro-N-[1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]pyrazol-3-yl]benzamide](/img/structure/B1139443.png)

![[7-Morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)quinoxalin-1-ium-1-yl]methylphosphonic acid;hydrate](/img/structure/B1139444.png)

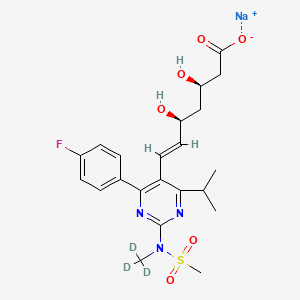

![2-[(4R)-6-(4-Chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]-N-ethylacetamide](/img/structure/B1139445.png)